molecular formula C11H8ClNO2 B8582240 1-(1-Chloro-4-hydroxyisoquinolin-3-yl)ethanone

1-(1-Chloro-4-hydroxyisoquinolin-3-yl)ethanone

Cat. No. B8582240
M. Wt: 221.64 g/mol
InChI Key: BVSNUPQHGIJYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Chloro-4-hydroxyisoquinolin-3-yl)ethanone is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Chloro-4-hydroxyisoquinolin-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Chloro-4-hydroxyisoquinolin-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(1-Chloro-4-hydroxyisoquinolin-3-yl)ethanone

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

1-(1-chloro-4-hydroxyisoquinolin-3-yl)ethanone

InChI

InChI=1S/C11H8ClNO2/c1-6(14)9-10(15)7-4-2-3-5-8(7)11(12)13-9/h2-5,15H,1H3

InChI Key

BVSNUPQHGIJYIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2C(=N1)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-acetyl-4-hydroxyisoquinolin-1(2H)-one (10.0 g, 49.2 mmol) and phosphoryl chloride (45.87 mL) was heated at 70° C. for 24 hours. After cooling to room temperature, the mixture was poured onto crushed ice and stirred for 30 minutes. The precipitated solid was collected by filtration in vacuum and air dried (9.82 g, 90%). LCMS calculated for C11H9ClNO2 (M+H)+: m/z=222.0; Found: 222.1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
45.87 mL
Type
reactant
Reaction Step One

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